

Check Availability & Pricing

Technical Support Center: Overcoming ⁵⁹Co Interference in ⁵⁹Ni AMS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel-59	
Cat. No.:	B076431	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isobaric interference of Cobalt-59 (⁵⁹Co) during **Nickel-59** (⁵⁹Ni) analysis by Accelerator Mass Spectrometry (AMS).

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of ⁵⁹Ni AMS, and why is ⁵⁹Co a problem?

A1: Isobaric interference occurs when two different elements have isotopes with nearly identical mass-to-charge ratios. In the case of ⁵⁹Ni AMS, the stable isotope ⁵⁹Co has a mass that is virtually indistinguishable from the radionuclide ⁵⁹Ni by the mass spectrometers typically used in AMS. Because ⁵⁹Co is naturally abundant and often present in samples, its signal can overwhelm the ultra-trace levels of ⁵⁹Ni, making accurate quantification of ⁵⁹Ni impossible without specialized separation techniques.

Q2: What are the primary methods to overcome ⁵⁹Co interference in ⁵⁹Ni AMS?

A2: The main strategies to mitigate or eliminate ⁵⁹Co interference can be categorized into three stages of the AMS process:

 Pre-Analysis (Sample Preparation): Chemical separation techniques are employed to remove cobalt from the nickel sample before it is introduced into the ion source.

- During AMS Analysis (Isobar Separation): Several in-line techniques can be used to separate the ⁵⁹Ni and ⁵⁹Co ion beams within the AMS system. These include the use of a gas-filled magnet, a ΔΕ-Q3D detection system, and laser photodetachment.
- High-Energy Separation: At sufficiently high beam energies, the "full stripping" technique can be used to separate the isobars.

Q3: How much suppression of ⁵⁹Co is typically required for accurate ⁵⁹Ni measurements?

A3: The required suppression factor for ⁵⁹Co depends on the initial Co/Ni ratio in the sample and the desired detection limit for ⁵⁹Ni. For many applications, an overall suppression factor of 10⁷ or higher is necessary to achieve detection sensitivities in the range of 10⁻¹³ for the ⁵⁹Ni/Ni atomic ratio.[1][2]

Troubleshooting Guides Issue 1: High ⁵⁹Co background in the detector despite chemical separation.

Possible Cause: Incomplete chemical separation of cobalt from the nickel sample.

Troubleshooting Steps:

- Review Chemical Protocol: Verify the efficiency of your cobalt-nickel separation method.

 Common methods include anion exchange chromatography and solvent extraction.[3][4][5]
- Optimize Anion Exchange: If using anion exchange with hydrochloric acid, ensure the HCl concentration is optimized for the selective elution of nickel while retaining cobalt on the column.[4]
- Consider Solvent Extraction: For complex matrices, synergistic solvent extraction (SSX)
 using reagents like Cyanex 272 can be highly effective at separating cobalt from nickel.[3]
- Blank Sample Analysis: Process a "chemical blank" (reagent nickel carrier) through the entire chemical preparation and AMS measurement process to quantify any cobalt contamination introduced during sample handling.[4]

Issue 2: Insufficient separation of ⁵⁹Ni and ⁵⁹Co peaks in the Q3D magnetic spectrometer.

Possible Cause: Incorrect settings of the Q3D magnetic field or issues with the energy loss foil.

Troubleshooting Steps:

- Optimize Magnetic Field: The magnetic rigidity of ⁵⁹Co is slightly higher than that of ⁵⁹Ni after passing through the tandem accelerator.[6] Carefully adjust the magnetic field of the Q3D spectrometer to maximize the spatial separation between the ⁵⁹Ni and ⁵⁹Co ions at the focal plane.[1][7]
- Inspect Stripper/Degrader Foil: A homogeneous and appropriately thick foil is crucial for inducing a differential energy loss (ΔE) between the isobars.[1] Any inconsistencies in the foil can lead to poor separation.
- Calibrate with Standards: Use a ⁵⁹Ni standard sample and a cobalt-only sample to calibrate the positions of ⁵⁹Ni and ⁵⁹Co on the focal plane detector. This will allow for the precise setting of gates to isolate the ⁵⁹Ni events.[1]

Issue 3: Low overall transmission of ⁵⁹Ni when using laser photodetachment.

Possible Cause: Non-optimal laser parameters or ion beam optics.

Troubleshooting Steps:

- Verify Laser Wavelength and Power: The laser photon energy must be sufficient to detach an electron from the Co⁻ ion but not from the Ni⁻ ion. The electron affinities are key parameters here. Ensure the laser power is adequate to achieve a high neutralization probability for the Co⁻ beam.[8][9]
- Check Ion-Laser Beam Overlap: Maximize the spatial and temporal overlap between the ion beam and the laser beam. This is critical for efficient photodetachment.[8]
- Optimize RFQ Cooler: If using a gas-filled radio frequency quadrupole (RFQ) cooler to slow down the ions and increase interaction time, ensure that the RFQ parameters are optimized

for high transmission of the Ni⁻ ions.[8]

Experimental Protocols

Protocol 1: Chemical Separation of Cobalt from Nickel using Anion Exchange

This protocol is based on the method described for preparing extraterrestrial samples for ⁵⁹Ni AMS.[4]

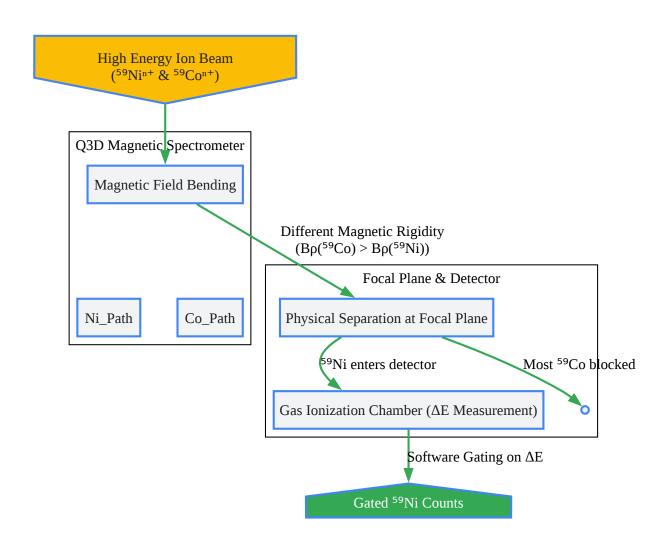
- Sample Dissolution: Dissolve the sample in an appropriate acid mixture.
- Initial Purification: Perform initial purification steps to remove bulk matrix components. This
 may involve precipitation or other chromatographic techniques.
- Anion Exchange Chromatography:
 - Prepare an anion exchange column (e.g., Dowex 1x8).
 - Condition the column with 9 N HCl.
 - Load the sample solution onto the column.
 - Elute the nickel fraction with 9 N HCl. Cobalt will be retained on the column.
 - Collect the nickel-containing eluent.
- Conversion to Oxide: Convert the purified nickel to Ni(NO₃)₂ and then ignite at 1000°C to produce NiO.[4]
- Reduction to Metal (Optional): The NiO can be reduced to metallic nickel by heating in a
 hydrogen gas flow at 600°C.[4] The resulting powder is then pressed into a target holder for
 the AMS ion source.

Protocol 2: Isobar Separation using a ΔE -Q3D Detection System

This protocol outlines the general procedure for separating ⁵⁹Ni from ⁵⁹Co using a magnetic spectrometer and an energy loss detector.[1][6]

- Ion Source and Acceleration: Generate negative ions (Ni⁻) from the sample target in a cesium sputter ion source. Accelerate the ions to a high energy (e.g., >50 MeV) using a tandem accelerator.
- Stripping: Pass the high-energy ion beam through a thin foil (e.g., Si₃N₄) to strip electrons and create positive ions.[1]
- Magnetic Separation (Q3D): Inject the positive ions into a Q3D (Quadrupole-Dipole-Dipole-Dipole-Dipole) magnetic spectrometer.
- Focal Plane Detection:
 - The ions are separated based on their magnetic rigidity. Due to nuclear charge differences, ⁵⁹Co will have a slightly different trajectory than ⁵⁹Ni.
 - Adjust the Q3D magnetic field so that the ⁵⁹Ni ions are focused onto the entrance of a gas ionization chamber, while the majority of ⁵⁹Co ions are physically blocked.[1]
- Particle Identification:
 - The gas ionization chamber measures the energy loss (ΔE) of the ions that enter.
 - Generate two-dimensional spectra of energy loss signals (e.g., ΔE1 vs. ΔE4).[1] The ⁵⁹Ni and residual ⁵⁹Co events will form distinct clusters in this spectrum.
 - Apply software gates to the ⁵⁹Ni cluster to eliminate any remaining ⁵⁹Co background counts.[1]

Quantitative Data Summary



Technique	Parameter	Value	Reference
ΔE-Q3D System	⁵⁹ Co Suppression Factor	> 500 (at focal plane)	[1]
Overall ⁵⁹ Co Suppression Factor	~107	[1][2]	
⁵⁹ Ni/Ni Detection Sensitivity	3.8 x 10 ⁻¹³	[1]	_
Laser Photodetachment	Demonstrated Ion Neutralization	> 98%	[8]
Potential Isobar Suppression Factor	> 1010	[9][10]	
Ion Beam Transmission (through RFQ cooler)	up to 8%	[8]	_

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. arxiv.org [arxiv.org]
- 2. Developing AMS measurement of 59Ni at CIAE [escholarship.org]
- 3. teck.com [teck.com]
- 4. hep.ucsb.edu [hep.ucsb.edu]
- 5. Anion-exchange separation of cobalt from nickel PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMS Measurement of 59Ni at China Institute of Atomic Energy | Radiocarbon | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. gup.ub.gu.se [gup.ub.gu.se]
- 9. 5 YEARS OF ION-LASER INTERACTION MASS SPECTROMETRY—STATUS AND PROSPECTS OF ISOBAR SUPPRESSION IN AMS BY LASERS - ProQuest [proquest.com]
- 10. 5 YEARS OF ION-LASER INTERACTION MASS SPECTROMETRY—STATUS AND PROSPECTS OF ISOBAR SUPPRESSION IN AMS BY LASERS | Radiocarbon | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming ⁵⁹Co Interference in ⁵⁹Ni AMS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076431#overcoming-isobaric-interference-of-cobalt-59-in-nickel-59-ams]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com